5-Deazariboflavin
Overview
Description
5-Deazariboflavin, also known as 7,8-didemethyl-8-hydroxy-5-deazariboflavin, is an important analogue of naturally occurring flavin cofactors . It serves as a substitute for natural flavin cofactors to investigate and modify the reaction pathways of flavoproteins . It is also utilized in photosensitized cleavage of thymine dimer, used in the study of the action of photoreactivation enzymes .
Synthesis Analysis
The enzymatic synthesis of 5-deazariboflavin has been achieved on a micromole scale . Two enzymes, 7,8-didemethyl-8-hydroxy-5-deazariboflavin synthase (EC 4.3.1.32, FO synthase) and 5-amino-6-(D-ribitylamino)uracil—L-tyrosine 4-hydroxyphenyl transferase (EC 2.5.1.147), are always complexed together to achieve the synthesis of FO, a precursor to Coenzyme F420 .Molecular Structure Analysis
The molecular formula of 5-Deazariboflavin is C18H21N3O6 . The structure of the reduced deazariboflavin resulting from enzymatic and chemical reduction is established as the 1,5-dihydrodeazariboflavin .Chemical Reactions Analysis
One-electron-transfer reactions in flavoproteins are impeded with 5-deazaflavin as a cofactor . Mixtures of oxidized and reduced deazaflavins undergo a rapid two-electron disproportionation .Physical And Chemical Properties Analysis
5-Deazariboflavin is a solid substance . Its melting point is greater than 200°C . The molecular weight of 5-Deazariboflavin is 375.38 .Scientific Research Applications
Photo-Chemically Induced Dynamic Nuclear Polarization
5-Deazaflavins are important analogues of naturally occurring flavins: riboflavin, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD). The use of 5-deazaflavin in photo-chemically induced dynamic nuclear polarization has been particularly valuable in expanding reaction horizons .
Replacement Coenzyme in Flavoproteins
5-Deazaflavin has been used as a replacement coenzyme in a number of flavoproteins. This has proven particularly valuable in unraveling and manipulating their reaction mechanisms .
One-Electron-Transfer Reactions
Investigation of Electronic Structure
Demethylated 5-deazariboflavin radicals have been investigated to assess the influence of the methyl groups on the electronic structure of the 5-deazaflavin radical .
Exploration of Photophysical Properties
The photophysical properties of 5-deazariboflavin have been explored with regard to their potential as artificial cofactors .
Investigation of Reaction Pathways of Flavoproteins
5-Deazaflavins serve as substitutes for natural flavin cofactors to investigate and modify the reaction pathways of flavoproteins .
Safety And Hazards
properties
IUPAC Name |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pyrimido[4,5-b]quinoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-8-3-10-5-11-16(19-18(27)20-17(11)26)21(12(10)4-9(8)2)6-13(23)15(25)14(24)7-22/h3-5,13-15,22-25H,6-7H2,1-2H3,(H,20,26,27)/t13-,14+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHELUUHUHSGXOC-ZNMIVQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)CC(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=C2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941025 | |
Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Deazariboflavin | |
CAS RN |
19342-73-5 | |
Record name | 5-Deazariboflavin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019342735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Deoxy-1-(4-hydroxy-7,8-dimethyl-2-oxopyrimido[4,5-b]quinolin-10(2H)-yl)pentitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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